molecular formula C7H8BrNO B578712 (3-Amino-4-bromophenyl)methanol CAS No. 1261666-42-5

(3-Amino-4-bromophenyl)methanol

Cat. No.: B578712
CAS No.: 1261666-42-5
M. Wt: 202.051
InChI Key: VJLXWTVCZAXNHM-UHFFFAOYSA-N
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Description

“(3-Amino-4-bromophenyl)methanol” is a chemical compound with the CAS Number: 1261666-42-5 . It has a molecular weight of 202.05 . The IUPAC name for this compound is also “this compound” and it has the Inchi Code: 1S/C7H8BrNO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4,9H2 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C7H8BrNO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4,9H2 .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available .

Scientific Research Applications

Scalable Synthesis of Intermediates for S1P1 Receptor Agonists

A study by Wallace et al. (2009) described the scalable synthesis and isolation of the stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, which are useful intermediates for the synthesis of S1P1 receptor agonists. The research demonstrated a method to synthesize these intermediates in gram quantities with high purity, showcasing the relevance of such bromophenyl compounds in medicinal chemistry and drug development Wallace et al., 2009.

Theoretical Studies on Related Compounds

Trivedi (2017) conducted a Density Functional Theory (DFT) study on (RS)-(3-bromophenyl) (pyridine-2yl) methanol to understand its structural and electronic properties. Theoretical IR and normal mode analyses were performed to explore the active sites and potential reactivity of the molecule, highlighting its significance in theoretical and computational chemistry Trivedi, 2017.

Bromophenol Derivatives as Antioxidants

Research by Çetinkaya et al. (2012) focused on synthesizing derivatives of bromophenols, including those similar to (3-Amino-4-bromophenyl)methanol, and evaluating their antioxidant properties. The study found that synthesized bromophenols exhibited effective antioxidant power, suggesting their potential in developing antioxidant agents Çetinkaya et al., 2012.

Lipid Dynamics in Biological Membranes

A study by Nguyen et al. (2019) investigated the impact of methanol on lipid dynamics within biological membranes, which is relevant given that methanol is a common solubilizing agent in the study of membrane proteins. The research highlighted how methanol influences lipid transfer and flip-flop kinetics, which could have implications for understanding the role of solvents like this compound in biological studies Nguyen et al., 2019.

Safety and Hazards

“(3-Amino-4-bromophenyl)methanol” is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H302, H315, H319, H335 . The precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

Mechanism of Action

Properties

IUPAC Name

(3-amino-4-bromophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLXWTVCZAXNHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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